molecular formula C7H13NO3 B594392 (S)-Methyl 2-(morpholin-3-yl)acetate CAS No. 1273577-48-2

(S)-Methyl 2-(morpholin-3-yl)acetate

Cat. No. B594392
CAS RN: 1273577-48-2
M. Wt: 159.185
InChI Key: SUCYHGXECUURID-LURJTMIESA-N
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Description

“(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 1799443-47-2 . It has a molecular weight of 195.65 and its IUPAC name is methyl (S)-2-(morpholin-3-yl)acetate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Synthesis of Potent Antimicrobials

(S)-Methyl 2-(morpholin-3-yl)acetate has been utilized in the synthesis of potent antimicrobials. Kumar, Sadashiva, and Rangappa (2007) demonstrated its use in synthesizing arecoline derivatives, phendimetrazine, and polygonapholine, achieving an overall yield of 36% through a nine-step process involving bromination of 3-acetylpyridine and cyclization of a diol (Kumar, Sadashiva, & Rangappa, 2007).

Metabolism Study in Pharmaceuticals

Varynskyi and Kaplaushenko (2020) conducted a metabolism study of morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, an active pharmaceutical ingredient. They used chromatography and mass spectrometry to determine the structure of the main metabolite, proposing the structure of the methyl derivative formed during metabolism (Varynskyi & Kaplaushenko, 2020).

Heterocyclic Scaffold Synthesis

Pandey, Gaikwad, and Gadre (2012) synthesized the designed scaffold dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, demonstrating its transformation into valuable heterocyclic building blocks for various applications (Pandey, Gaikwad, & Gadre, 2012).

Synthesis of Morpholine Derivatives

Lei, Wang, Xiong, and Lan (2017) developed a green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, important intermediates in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017).

Antimicrobial and Antifungal Activity

Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, and Perekhoda (2019) explored the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives, finding significant antibacterial and antifungal effects (Yeromina et al., 2019).

Ionic Liquid Synthesis and Properties

Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, and Stepnowski (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, analyzing their physicochemical properties, cytotoxicity, and biodegradability, classifying them as moderate or low toxicity ionic liquids (Pernak et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, and P305+P351+P338 . These codes correspond to specific safety and hazard guidelines as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

properties

IUPAC Name

methyl 2-[(3S)-morpholin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCYHGXECUURID-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654177
Record name Methyl [(3S)-morpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1273577-48-2
Record name Methyl [(3S)-morpholin-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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